BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
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Overview
Description
Benzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound features a unique structure that combines a boronic ester group with a fluorinated aromatic ring, making it a valuable intermediate in various chemical reactions .
Preparation Methods
The synthesis of Benzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves a two-step substitution reaction. The reaction conditions often require the use of specific reagents such as potassium acetate and dichloropalladium(II) catalysts . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Benzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted aromatic compounds .
Scientific Research Applications
Benzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, inhibiting enzyme activity or altering molecular pathways . The fluorinated aromatic ring enhances the compound’s stability and affinity for specific targets, making it effective in various applications .
Comparison with Similar Compounds
Similar compounds to Benzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate include:
Phenylboronic acid pinacol ester: Another boronic ester used in organic synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A similar compound with an amine group instead of a carbamate.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boronic ester with a different substituent on the aromatic ring.
The uniqueness of this compound lies in its combination of a boronic ester group with a fluorinated aromatic ring and a carbamate group, providing a versatile intermediate for various chemical reactions and applications .
Properties
IUPAC Name |
benzyl N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)16-12-15(10-11-17(16)22)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLIVPJCORIBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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